molecular formula C13H16N4OS B7743765 (E)-5-ethyl-4-((1-(4-methoxyphenyl)ethylidene)amino)-4H-1,2,4-triazole-3-thiol

(E)-5-ethyl-4-((1-(4-methoxyphenyl)ethylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B7743765
M. Wt: 276.36 g/mol
InChI Key: NAGNSSSBTCHNEM-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-ethyl-4-((1-(4-methoxyphenyl)ethylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of (E)-5-ethyl-4-((1-(4-methoxyphenyl)ethylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

(E)-5-ethyl-4-((1-(4-methoxyphenyl)ethylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

(E)-5-ethyl-4-((1-(4-methoxyphenyl)ethylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-5-ethyl-4-((1-(4-methoxyphenyl)ethylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The compound can also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds to (E)-5-ethyl-4-((1-(4-methoxyphenyl)ethylidene)amino)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:

    1,2,4-Triazole-3-thiol: A simpler triazole derivative with similar biological activities.

    4-((1-(4-Methoxyphenyl)ethylidene)amino)-1,2,4-triazole-3-thiol: A closely related compound with slight structural differences.

    5-Ethyl-4-amino-1,2,4-triazole-3-thiol: Another derivative with variations in the substituent groups.

These compounds share similar chemical properties and biological activities but differ in their specific applications and effectiveness.

Properties

IUPAC Name

3-ethyl-4-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-4-12-14-15-13(19)17(12)16-9(2)10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGNSSSBTCHNEM-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=C(C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC(=S)N1/N=C(\C)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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